molecular formula C8H16ClNO2 B2424583 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride CAS No. 2126159-62-2

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride

Cat. No.: B2424583
CAS No.: 2126159-62-2
M. Wt: 193.67
InChI Key: IWRFMQWCFNCEQY-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a chemical compound with the CAS Number: 2126159-62-2 . It has a molecular weight of 193.67 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H15NO2.ClH/c1-2-8(6-9-3-1)7-10-4-5-11-8;/h9H,1-7H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 160-162°C . The compound is stored at room temperature .

Scientific Research Applications

1. Novel Synthesis Methods

  • Prins Cascade Cyclization : A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, utilizing aldehydes and N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This method represents the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy et al., 2014).

2. Structural Variations and Biological Activities

  • Exploration in Ciprofloxacin Derivatives : Derivatives of 1-oxa-9-azaspiro[5.5]undecane were employed in synthesizing new derivatives of ciprofloxacin, a widely used antibiotic. These derivatives displayed distinct activity against specific bacterial strains, indicating potential for targeted antibacterial therapy (Lukin et al., 2022).

3. Marine Natural Products and Pharmacology

  • Psammaplysins : Compounds with a similar structure, 1,6-dioxa-2-azaspiro[4.6]undecane, found in marine-derived psammaplysins, show significant biological properties including antimalarial, antifouling, and immunosuppressive effects. This highlights the potential of such compounds in drug discovery (Youssef & Shaala, 2022).

4. Spiroaminal Synthesis and Applications

  • Synthetic Approaches : The synthesis of various spiroaminal structures, including 1-oxa-7-azaspiro[5.5]undecane, is of interest due to their presence in natural and synthetic products with significant biological activities. Different strategies for synthesizing these spiroaminals have been reviewed (Sinibaldi & Canet, 2008).

5. Peptide Synthesis

  • ASUD-diphenyl Phosphate Reagent : A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, has been developed for synthesizing N-protected amino acid-ASUD esters. These esters are active in peptide synthesis, demonstrating the compound's utility in organic chemistry (Rao et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(6-9-3-1)7-10-4-5-11-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFMQWCFNCEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)COCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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